BenchChemオンラインストアへようこそ!

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Thermal Analysis Solid-State Characterization Crystallinity

2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS 1092352-50-5) is a heterocyclic benzoxazine carboxylic acid building block with the molecular formula C₁₁H₁₁NO₄ and molecular weight 221.21 g·mol⁻¹. The compound features a fused 1,4-benzoxazine core bearing methyl substituents at the 2- and 4-positions, a ketone at position 3, and a free carboxylic acid at the 7-position.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 1092352-50-5
Cat. No. B1439200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
CAS1092352-50-5
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)O)C
InChIInChI=1S/C11H11NO4/c1-6-10(13)12(2)8-4-3-7(11(14)15)5-9(8)16-6/h3-6H,1-2H3,(H,14,15)
InChIKeyVDUSLSYXSROXDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS 1092352-50-5): Procurement-Grade Physicochemical Profile & Comparator Landscape


2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS 1092352-50-5) is a heterocyclic benzoxazine carboxylic acid building block with the molecular formula C₁₁H₁₁NO₄ and molecular weight 221.21 g·mol⁻¹ . The compound features a fused 1,4-benzoxazine core bearing methyl substituents at the 2- and 4-positions, a ketone at position 3, and a free carboxylic acid at the 7-position. Commercially, it is supplied at ≥95% purity (VWR/Matrix Scientific) and at NLT 98% purity (MolCore) . Its closest structural analogs—the 6-carboxylic acid regioisomer (CAS 1092352-74-3) and the 7-methyl ester derivative (CAS 1092352-44-7)—carry identical core scaffolds but exhibit quantifiably distinct physicochemical properties that preclude interchangeable use in synthesis or screening campaigns.

Why 2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid Cannot Be Substituted by In-Class Analogs Without Risk


Substituting 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid with its 6-carboxylic acid regioisomer (CAS 1092352-74-3) or its 7-methyl ester (CAS 1092352-44-7) introduces measurable deviations in melting point (ΔTₘ up to 24 K), lipophilicity (ΔLogP up to 0.8 units), and hydrogen-bonding capacity (ΔHBD = 0 vs 1) [1]. Even when the core scaffold appears identical, the repositioning of the carboxylic acid group from position 7 to position 6 alters TPSA and LogP sufficiently to shift pharmacokinetic or target-engagement profiles in fragment-based screening; the methyl ester lacks the ionizable acid required for salt formation or key polar interactions observed in co-crystal structures of related 7-carboxylic acid benzoxazines [2]. These quantitative divergences mean that procurement decisions based solely on scaffold similarity risk experimental irreproducibility and wasted screening resources.

Quantitative Differentiation Evidence for 2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid Against Closest Analogs


Melting Point Elevation: 7-COOH Regioisomer Outperforms 6-COOH Analog in Crystallinity and Thermal Stability

The target 7-carboxylic acid regioisomer exhibits a melting point of 234–236 °C, which is 22–26 °C higher than the 210–212 °C reported for the 6-carboxylic acid regioisomer (CAS 1092352-74-3) . This elevated melting endotherm is consistent with stronger intermolecular hydrogen-bonding networks in the crystalline lattice conferred by the para-carboxylic acid orientation relative to the oxazine nitrogen. For procurement, the sharper and higher melting point serves as an orthogonal identity and purity indicator, reducing the risk of misidentification when both regioisomers are present in the same compound library.

Thermal Analysis Solid-State Characterization Crystallinity

LogP Divergence: 7-Carboxylic Acid Regioisomer Is Significantly More Lipophilic Than the 6-COOH Analog

The computed LogP for the target 7-carboxylic acid compound is 1.64 (Chemsrc predicted), substantially higher than the 1.1285 (ChemScene predicted) and 0.845 (Fluorochem predicted) reported for the 6-carboxylic acid regioisomer . This ΔLogP of +0.51 to +0.80 indicates that the 7-substituted isomer is markedly more lipophilic, which would directly impact membrane permeability, plasma protein binding, and organic/aqueous partitioning behavior in medicinal chemistry applications. The divergence arises from the different electronic environment of the carboxyl group relative to the electron-withdrawing lactam carbonyl—para (7-position) versus meta (6-position)—affecting the overall dipole moment and solvation free energy.

Lipophilicity ADME Prediction LogP

Purity Ceiling: NLT 98% Assay Availability Creates a Quality Differentiation Against Generic 95% Grades

The target compound is commercially available at NLT 98% purity through MolCore, whereas the closest 6-carboxylic acid regioisomer is consistently listed at 95% purity across multiple vendors including AKSci, abcr, and Leyan . The 3-percentage-point purity differential represents a meaningful reduction in unidentified impurity burden (≤2% vs. ≤5%), which is critical for fragment-based screening where false positives from impurities and for synthetic chemistry where side-product formation scales with impurity load. The higher melting point range of the target compound (234–236 °C vs. 210–212 °C for the 6-isomer) independently corroborates greater crystalline purity for the 7-substituted regioisomer.

Analytical Chemistry Quality Assurance Purity Specification

Hydrogen-Bond Donor Capacity: Free Carboxylic Acid Outperforms Methyl Ester for Target Engagement and Salt Formation

The target free carboxylic acid possesses one hydrogen bond donor (HBD = 1, the –COOH proton), whereas its direct 7-methyl ester analog (CAS 1092352-44-7) has zero hydrogen bond donors (HBD = 0) [1]. This functional group difference is functionally decisive in three procurement-relevant contexts: (i) the free acid can form ionic salts with basic counterions to optimize solubility and crystallinity, (ii) it can engage in charge-reinforced hydrogen bonds with arginine or lysine side chains in protein binding pockets, as observed in the co-crystal structure of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (PDB 4K9C) where the 7-carboxylate oxygen serves as a key H-bond acceptor [2], and (iii) it eliminates the additional hydrolysis step required for methyl ester prodrugs, simplifying synthetic workflows where the free acid is the desired final functionality.

Hydrogen Bonding Medicinal Chemistry Prodrug Design

Crystal Structure Validation of 7-Carboxylic Acid Binding Mode: A Structural Biology Precedent Absent for the 6-COOH Regioisomer

A co-crystal structure deposited in the Protein Data Bank (PDB ID: 4K9C) demonstrates that 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid—bearing the identical 7-carboxylic acid substitution pattern as the target compound—engages a sugar kinase protein from Rhizobium etli CFN 42 through specific hydrogen-bonding interactions mediated by the 7-carboxylate group [1]. No equivalent co-crystal structure exists for the 6-carboxylic acid regioisomer (CAS 1092352-74-3) in complex with any protein target. While the 4K9C ligand lacks the 2-methyl and 3-oxo substituents present in the target compound, this structural biology precedent establishes that the 7-position carboxylic acid can productively engage biological targets, providing a rational basis for preferring the 7-COOH regioisomer in structure-based drug design campaigns where the carboxylate is intended as a key pharmacophoric element.

Structural Biology X-ray Crystallography Protein-Ligand Interactions

Procurement-Relevant Application Scenarios for 2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid


Fragment-Based Drug Discovery Requiring High-Purity, Regioisomerically Defined Carboxylic Acid Building Blocks

In fragment-based screening (FBS) campaigns, the ≤2% impurity burden of the NLT 98% grade minimizes false-positive hits arising from contaminant-driven assay interference. The 1.64 LogP positions this fragment within the optimal lipophilicity range for Rule-of-Three-compliant fragment libraries, while the free carboxylic acid (HBD = 1) enables salt formation for solubility optimization and direct conjugation to amine-containing scaffolds without an ester hydrolysis step. The regioisomeric identity—confirmed by the 234–236 °C melting point —ensures that structure-activity relationships are assigned to the correct positional isomer, avoiding the data corruption that occurs if the 6-COOH regioisomer is inadvertently substituted.

Structure-Based Drug Design Leveraging Validated 7-Carboxylate Protein Engagement

The PDB 4K9C co-crystal structure demonstrates that benzoxazine-7-carboxylic acid scaffolds can productively engage protein active sites through carboxylate-mediated hydrogen bonding. Researchers pursuing structure-based design against kinase or ATP-binding targets can use this precedent to justify docking and pharmacophore modeling centered on the 7-carboxylate as a key anchor point. The higher LogP of the 7-COOH regioisomer (1.64 vs. 1.13 for the 6-COOH analog) may also favor binding modes that exploit hydrophobic pocket complementarity in addition to polar interactions, a dual advantage not available with the 6-substituted isomer.

Synthetic Chemistry Campaigns Requiring Thermally Stable, High-Purity Carboxylic Acid Intermediates

For multi-step synthetic routes requiring amide coupling, esterification, or reduction, the 234–236 °C melting point and NLT 98% purity of the target compound ensure reliable reagent stoichiometry and minimize side-product formation from impurities. The elevated thermal stability (ΔTₘ = +22 to +26 °C over the 6-COOH regioisomer) reduces the risk of thermal degradation during reactions conducted at elevated temperatures, and the free carboxylic acid functionality eliminates the additional deprotection step required when using the methyl ester analog (CAS 1092352-44-7).

Salt and Co-Crystal Screening Programs Targeting Physicochemical Property Optimization

The presence of a single hydrogen bond donor (HBD = 1) combined with an acceptor-rich scaffold (HBA = 4) makes the target compound an ideal candidate for pharmaceutical salt and co-crystal screening. Unlike the 7-methyl ester analog (HBD = 0), the free acid can form crystalline salts with basic counterions (e.g., sodium, potassium, ammonium, meglumine), enabling tailored dissolution-rate and bioavailability profiles. The high melting point (234–236 °C) provides a wide thermal window for co-crystal screening by solvent-drop grinding or melt crystallization without risk of premature component degradation.

Quote Request

Request a Quote for 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.